molecular formula C4H3N5O2 B028436 8-Azaxanthine CAS No. 103939-01-1

8-Azaxanthine

Cat. No. B028436
M. Wt: 153.1 g/mol
InChI Key: KVGVQTOQSNJTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaxanthine is a natural compound that belongs to the xanthophyll group of carotenoids. It is a derivative of lutein and zeaxanthin, which are known for their antioxidant properties. 8-Azaxanthine has gained attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Metabolic Profiling and Drug Efficacy

  • NMR Metabolic Profiling : 8-Azaxanthine has been used in NMR metabolic profiling to infer the in vivo efficacy, specificity, and toxicity of chemical leads in drug discovery. This was demonstrated with Aspergillus nidulans, where 8-azaxanthine acted as an inhibitor of urate oxidase, impacting hyphal growth (Forgue et al., 2006).

Fluorescence Emission Properties

  • Emission Properties in Enzymology : The emission properties of 8-azaxanthine, particularly its N-alkyl derivatives, have been studied for potential applications in enzymology. Its strong emission can be useful in examining enzyme/ligand interactions, and it has been identified as a substrate for purine nucleoside phosphorylase II from E. coli (Wierzchowski et al., 2006).

Spectroscopic Investigations

  • Hydrogen Bond Interactions : Quantum chemical methods have been used to study the structure, spectral properties, and hydrogen bond interactions of 8-azaxanthine and its analogues. This includes understanding their excited state geometries and absorption/emission spectra, which is crucial for applications in molecular modeling and drug design (Karthika et al., 2013).

Synthesis and Biological Properties

  • 8-R-thioderivatives of Xanthine Derivatives : The synthesis and study of 8-R-thioderivatives of xanthine derivatives, including 8-azaxanthine, have been explored for their potential use in medicinal applications such as antioxidants, analgesics, and diuretics (Ivanchenko et al., 2018).

Enzyme Inhibition Studies

  • Urate Oxidase Inhibition : Research has been conducted on the inhibition of urate oxidase by 8-azaxanthine, comparing it to other inhibitors. This work is significant in understanding the mechanisms of enzyme inhibition, which is essential for developing new therapeutic agents (Gabison et al., 2014).

Proton Transfer Kinetics

  • Excited-State Proton Transfer : Studies have been conducted on the excited-state proton transfer kinetics of 8-azaxanthine, particularly focusing on its fluorescence properties in various solvents. This research aids in understanding phototautomerism and proton transfer mechanisms, which are relevant in photophysics and photochemistry (Wierzchowski & Smyk, 2020).

properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVQTOQSNJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862673
Record name 8-Azaxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaxanthine

CAS RN

1468-26-4
Record name 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-azaxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-AZAXANTHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azaxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZAXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaxanthine
Reactant of Route 2
8-Azaxanthine
Reactant of Route 3
Reactant of Route 3
8-Azaxanthine
Reactant of Route 4
8-Azaxanthine
Reactant of Route 5
8-Azaxanthine
Reactant of Route 6
8-Azaxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.